(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

Nucleoside analogues Conformational locking Scaffold engineering

Researchers targeting histamine H3/H4 receptors or designing North-locked nucleoside analogues face challenges with conformational fidelity. This 2-oxabicyclo[3.1.0]hexan-6-yl methanamine scaffold ensures the correct oxygen placement and stereochemistry, delivering: • 10-fold higher H3 affinity for the (6R) epimer over (6S), with >34-fold selectivity over H4 • Validated 11-step synthetic route to functionalized nucleoside analogues • ≥98% purity, shipped globally from BenchChem.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13004166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1COC2C1C2CN
InChIInChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2
InChIKeyAECSHWNFEPPOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[3.1.0]hexan-6-yl methanamine: Procurement Guide for a Conformationally Constrained Bicyclic Amine Scaffold


(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine (CAS 1559389-86-4) is a conformationally constrained bicyclic amine featuring a strained oxabicyclo[3.1.0]hexane core with an exocyclic methanamine substituent at the 6-position . The compound serves as a key intermediate or building block for the synthesis of conformationally locked ligands, particularly in histamine H3/H4 receptor pharmacology and in the construction of North-locked nucleoside analogues that mimic the tetrahydrofuran ring of conventional nucleosides [1] [2].

1 Conformationally constrained bicyclic amine building block
2 North-locked nucleoside analogue scaffold design
3 Histamine H3/H4 receptor ligand research
4 Stereochemical control at 6-position for epimer-specific studies

Why 2-Oxabicyclo[3.1.0]hexan-6-yl methanamine Cannot Be Replaced by Generic Bicyclic Amine Alternatives


The 2-oxabicyclo[3.1.0]hexane scaffold is not interchangeable with its 3-oxa regioisomer, the carbocyclic bicyclo[3.1.0]hexane analogue, or alternative heteroatom-containing scaffolds. The specific positioning of the oxygen atom at the 2-position, combined with the fused cyclopropane ring, determines the exact conformational bias and the spatial orientation of the exocyclic methanamine group relative to the bicyclic framework [1]. The 3-oxa regioisomer (CAS 1263175-28-5) and the carbocyclic bicyclo[3.1.0]hexanylmethanamine (CAS 90048-86-5) present fundamentally different geometric and electronic environments to biological targets or in synthetic transformations [2]. Substitution without rigorous validation of stereochemistry and regioisomer identity would compromise ligand binding orientation, receptor subtype selectivity, and the fidelity of conformational locking in nucleoside analogue design.

3-Oxa regioisomer
Oxygen repositioning alters conformational mimicry of tetrahydrofuran ring; may not support nucleoside locking fidelity.
Carbocyclic analogue
Lacks oxygen heteroatom; hydrogen bonding and anomeric effect contributions are absent, potentially reducing enzyme binding affinity.
(6S)-epimer
Inverted stereochemistry at the 6-position yields a reported 10-fold lower H3 receptor affinity and altered H3/H4 selectivity profile.

Quantitative Differentiation of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine from 3-Oxa and Carbocyclic Analogues: Evidence for Procurement Decisions


2-Oxa vs. 3-Oxa Regioisomer: Conformational Mimicry of Tetrahydrofuran in Nucleoside Design

The 2-oxabicyclo[3.1.0]hexane template, from which (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine is derived, was specifically designed to relocate the fused cyclopropane ring bond and shift the oxygen atom from the 3-position to the 2-position. This structural modification engendered a scaffold that mimics the tetrahydrofuran ring of conventional nucleosides more closely than the parent 3-oxabicyclo[3.1.0]hexane template [1]. The 3-oxa isomer positions the oxygen atom in a location that is 'not equivalent to that of a typical nucleoside,' limiting its utility as a conformational probe in certain enzyme systems [1].

Regioisomer comparison
Head-to-head
2-Oxa mimics tetrahydrofuran ring geometry; 3-oxa does not [1]
Reported geometric match supports nucleoside conformational design
Structural modeling context
Nucleoside analogues Conformational locking Scaffold engineering

Conformational Restriction in Histamine H3 Receptor Ligands: Submicromolar Affinity with Defined Stereochemical Epimer Selectivity

Derivatives of the 2-oxabicyclo[3.1.0]hexan-6-yl methanamine scaffold bearing a 3-(1H-imidazol-5-yl) substituent (compounds 8a and 8b) were evaluated for human histamine H3 and H4 receptor binding. The (6R)-configured amines ((1S,3R,5S,6R)- and (1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine) exhibited submicromolar Ki values at hH3R and demonstrated 10-fold higher affinities than their corresponding (6S)-epimers, with 25- and >34-fold selectivity over the hH4R, respectively [1].

H3 receptor epimer comparison
Head-to-head
(6R)-epimer: submicromolar Ki at hH3R; (6S)-epimer: 10-fold lower affinity [1]
Stereochemistry influences H3 affinity and H3/H4 selectivity context
Radioligand displacement and GTPγS assays
Histamine H3 receptor GPCR ligands Conformational constraint

Synthetic Accessibility: 2-Oxa Scaffold as an Intermediate for 2-Amino-4-oxobicyclohexane Carboxylic Acid Derivatives

Patent literature identifies 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives, which are structurally and synthetically related to the methanamine analogue, as 'novel intermediates which are useful for efficient synthesis of 2-amino-4-oxobicyclo[3.1.0]hexane' derivatives [1]. The 2-oxa scaffold provides a synthetic entry point to functionalized bicyclic amino acid frameworks that are not directly accessible from the 3-oxa regioisomer due to differing ring-opening and functionalization chemistry.

Synthetic intermediate utility
Class-level
Patent-reported intermediate for 2-amino-4-oxobicyclohexane synthesis [3]
Supports 2-oxa scaffold as synthetic pathway entry
3-oxa regioisomer not reported for this transformation
Synthetic intermediate Carboxylic acid derivatives Efficient synthesis

Oxygen Presence vs. Absence: 2-Oxabicyclo Scaffold Restores Binding Interactions Lost in Carbocyclic Analogues

Comparative studies on conformationally rigid bicyclo[3.1.0]hexane scaffolds have established that carbocyclic analogues (lacking the oxygen heteroatom) suffer a significant loss in binding affinity for enzymes such as adenosine and cytidine deaminases, even when the preferred rigid conformer is presented [1]. This affinity drop has been attributed to the missing oxygen atom, which either interacts with key amino acids through hydrogen bonding or participates in electronic interactions via the anomeric effect [1]. The 2-oxabicyclo[3.1.0]hexane scaffold was developed specifically to reintroduce this oxygen atom into the bicyclic framework while maintaining conformational rigidity [1].

Oxygen vs. carbocyclic
Class-level
Oxygen enables hydrogen bonding/anomeric effect; carbocyclic analogue lacks these interactions [1]
Oxygen heteroatom context restores enzyme binding interactions
Adenosine/cytidine deaminase binding studies
Ligand binding affinity Hydrogen bonding Enzyme-substrate recognition

Purity Specification for Reproducible Pharmacological and Synthetic Outcomes

Commercially available (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine from established suppliers is specified with a minimum purity of 95% as determined by HPLC . This purity level serves as a benchmark for procurement decisions, as lower-grade material may contain regioisomeric (3-oxa) or stereoisomeric contaminants that cannot be readily separated by standard chromatographic methods due to similar physicochemical properties. The compound is supplied as a powder and requires protection from light during storage .

Purity specification
Data to verify
≥95% (HPLC) from commercial suppliers
Purity specification supports reproducible experimental outcomes
Supplier-provided; regioisomeric contaminants may co-elute
Compound purity HPLC Reproducibility

Research and Industrial Applications of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine Based on Validated Differentiation


Synthesis of Conformationally Locked North-Nucleoside Analogues Requiring Accurate Tetrahydrofuran Mimicry

This compound is the scaffold of choice for constructing North-locked pyrimidine nucleosides where the oxygen atom must be positioned to mimic the natural tetrahydrofuran ring geometry. The 2-oxa configuration provides the correct oxygen placement that the 3-oxa regioisomer cannot achieve, enabling accurate conformational calibration for enzyme binding studies [1]. The 11-step synthetic route to functionalized nucleoside analogues from this scaffold has been validated and published [1].

Development of Stereochemically Defined Histamine H3 Receptor Ligands with Subtype Selectivity

The 2-oxabicyclo[3.1.0]hexan-6-yl methanamine core, when functionalized at the 3-position with imidazole-containing groups, yields potent and selective histamine H3 receptor antagonists. The (6R) stereochemistry confers a 10-fold affinity advantage over the (6S) epimer and provides 25- to >34-fold selectivity over the H4 receptor subtype [2]. This stereochemical dependence makes the correct stereoisomer essential for reproducible pharmacological outcomes.

Intermediate for 2-Amino-4-oxobicyclohexane Carboxylic Acid Derivative Synthesis

The 2-oxabicyclo[3.1.0]hexane framework serves as a key intermediate for the efficient preparation of 2-amino-4-oxobicyclo[3.1.0]hexane carboxylic acid derivatives, as documented in patent literature [3]. The synthetic pathway leverages the specific ring strain and oxygen placement of the 2-oxa scaffold, which differs fundamentally from the 3-oxa regioisomer in its reactivity toward ring-opening and functionalization.

Conformational Probes for Investigating Hydrogen Bonding and Anomeric Effects in Enzyme Recognition

The presence of the oxygen heteroatom in the 2-oxabicyclo[3.1.0]hexane scaffold enables hydrogen bonding and anomeric effect contributions that are absent in carbocyclic analogues [1]. This makes the oxabicyclo scaffold essential for studies where enzyme binding affinity depends on these electronic interactions, as carbocyclic substitutes show significant loss in binding even when the correct conformer is presented [1].

Application
Selection Property
Validation Focus
North-locked nucleoside analogue synthesis
2-Oxa regioisomer for tetrahydrofuran mimicry
Conformational calibration in enzyme binding studies
Histamine H3 receptor ligand development
(6R)-stereochemistry for H3 affinity context
H3/H4 subtype selectivity profiling
2-Amino-4-oxobicyclohexane carboxylic acid synthesis
2-Oxa scaffold as synthetic intermediate
Ring-opening and functionalization pathway review
Enzyme recognition studies
Oxygen heteroatom for hydrogen bonding/anomeric effect
Binding affinity retention in deaminase assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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